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Compound of Interest

Compound Name:
2,6-Dihydroxy-3-methyl4-

methoxyacetophenone

Cat. No.: B12305110 Get Quote

An In-depth Technical Guide to 2',6'-Dihydroxy-
4'-methoxyacetophenone
A Note on Chemical Nomenclature: This technical guide focuses on the compound 2',6'-

Dihydroxy-4'-methoxyacetophenone. Initial searches for "2,6-Dihydroxy-3-methyl-4-

methoxyacetophenone" did not yield specific information, suggesting a possible misnomer in

the original query. The compound 2',6'-Dihydroxy-4'-methoxyacetophenone is a structurally

similar and well-documented phytoalexin, which is the subject of this paper.

This guide provides a comprehensive overview of 2',6'-Dihydroxy-4'-methoxyacetophenone,

including its discovery, isolation from natural sources, potential synthetic routes, and biological

activities. The information is intended for researchers, scientists, and professionals in the field

of drug development.

Physicochemical Properties
The fundamental physicochemical properties of 2',6'-Dihydroxy-4'-methoxyacetophenone are

summarized in the table below, based on available data.
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Property Value Source

Molecular Formula C₉H₁₀O₄ PubChem[1]

Molecular Weight 182.17 g/mol PubChem[1]

IUPAC Name
1-(2,6-dihydroxy-4-

methoxyphenyl)ethanone
PubChem[1]

Synonyms
4-O-Methylphloracetophenone,

7507-89-3
PubChem[1]

Physical Description Solid
Human Metabolome

Database[1]

Melting Point 141 - 142 °C
Human Metabolome

Database[1]

Exact Mass 182.05790880 Da PubChem[1]

Discovery and Natural Occurrence
2',6'-Dihydroxy-4'-methoxyacetophenone is a naturally occurring phytoalexin. It was first

identified in the root tissue of Sanguisorba minor (salad burnet), a plant belonging to the

Rosaceae family.[2] Phytoalexins are antimicrobial compounds synthesized by plants in

response to fungal or other pathogenic attacks. This compound has also been reported in

Kalmia latifolia.[1]

Isolation from Natural Sources
The following is a generalized protocol for the isolation of 2',6'-Dihydroxy-4'-

methoxyacetophenone from the roots of Sanguisorba minor, based on standard phytochemical

extraction techniques.

Experimental Protocol: Isolation from Sanguisorba minor

Plant Material Collection and Preparation: Collect fresh roots of Sanguisorba minor. Clean

the roots thoroughly to remove any soil and debris. Air-dry the roots in a well-ventilated area,

protected from direct sunlight, until they are brittle. Grind the dried roots into a fine powder.
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Extraction: Macerate the powdered root material with 70% ethanol at room temperature for

24 hours.[3] The process should be repeated three times with fresh solvent to ensure

exhaustive extraction. Combine the ethanolic extracts and concentrate them under reduced

pressure using a rotary evaporator to obtain a viscous crude extract.

Fractionation: The crude extract can be further fractionated using column chromatography. A

D101 macroporous resin column is a suitable choice.[3] The column should be eluted

successively with solvents of increasing polarity, such as water, 30% ethanol, 70% ethanol,

and 95% ethanol.[3] The fraction containing the target compound is typically eluted with 30%

ethanol.

Purification: The 30% ethanol fraction is subjected to further purification using silica gel

column chromatography.[3] The column is eluted with a gradient of a non-polar solvent (e.g.,

hexane) and a polar solvent (e.g., ethyl acetate). The fractions are monitored by thin-layer

chromatography (TLC). Fractions containing the compound of interest are pooled and

concentrated.

Final Purification: Final purification to obtain the pure compound can be achieved by

preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a

suitable mobile phase, such as a methanol-water gradient.[3]
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Isolation Workflow

Dried, powdered roots of Sanguisorba minor

Maceration with 70% Ethanol

Concentration under reduced pressure

Column Chromatography (D101 resin)

Silica Gel Column Chromatography

Preparative RP-HPLC

Pure 2',6'-Dihydroxy-4'-methoxyacetophenone

Click to download full resolution via product page

Isolation workflow for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Synthesis
While a specific synthesis for 2',6'-Dihydroxy-4'-methoxyacetophenone is not detailed in the

provided search results, a plausible synthetic route can be devised based on established
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organic chemistry reactions for similar acetophenones. A common method is the Friedel-Crafts

acylation of a suitably substituted aromatic precursor.

Plausible Synthetic Protocol

Starting Material: The synthesis would likely begin with 3,5-dihydroxyanisole (phloroglucinol

monomethyl ether).

Acylation: A Friedel-Crafts acylation reaction would be performed on 3,5-dihydroxyanisole.

This involves reacting the starting material with an acylating agent such as acetyl chloride or

acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The

reaction introduces the acetyl group onto the aromatic ring.

Work-up and Purification: The reaction mixture is then quenched, typically with dilute acid,

and the product is extracted with an organic solvent. The crude product is then purified by

column chromatography to yield 2',6'-Dihydroxy-4'-methoxyacetophenone.
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Plausible Synthetic Workflow

3,5-dihydroxyanisole

Friedel-Crafts Acylation

+ Acetyl Chloride/Acetic Anhydride
+ Lewis Acid (e.g., AlCl3)

Acidic Work-up and Extraction

Column Chromatography

2',6'-Dihydroxy-4'-methoxyacetophenone

Click to download full resolution via product page

Plausible synthetic route for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Spectroscopic Data
The structural elucidation of 2',6'-Dihydroxy-4'-methoxyacetophenone is confirmed through

various spectroscopic techniques.
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Spectroscopic Data Details Source

Mass Spectrometry

Collision Cross Section:

140.45 Å² ([M+Na]⁺), 130.11

Å² ([M+H]⁺)

PubChem[1]

Kovats Retention Index:

257.52 (Semi-standard non-

polar)

NIST Mass Spectrometry Data

Center[1]

Biological Activity
2',6'-Dihydroxy-4'-methoxyacetophenone has demonstrated notable biological activities,

particularly as an antifungal agent.

Antifungal Activity

This compound exhibits significant antifungal properties against certain plant-pathogenic fungi.

[2] It has been shown to be a potent inhibitor of spore germination.[2]

Fungal Species ED₅₀ (Spore Germination) Source

Botrytis cinerea 45 µM MedChemExpress[2]

Phomopsis perniciosa 410 µM MedChemExpress[2]

The antifungal action is a key aspect of its role as a phytoalexin in Sanguisorba minor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6_-Dihydroxy-4_-methoxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_6_-Dihydroxy-4_-methoxyacetophenone
https://www.medchemexpress.com/2-6-dihydroxy-4-methoxyacetophenone.html
https://www.medchemexpress.com/2-6-dihydroxy-4-methoxyacetophenone.html
https://www.medchemexpress.com/2-6-dihydroxy-4-methoxyacetophenone.html
https://www.medchemexpress.com/2-6-dihydroxy-4-methoxyacetophenone.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12305110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antifungal Activity

2',6'-Dihydroxy-4'-methoxyacetophenone
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Click to download full resolution via product page

Antifungal mechanism of 2',6'-Dihydroxy-4'-methoxyacetophenone.

Potential Therapeutic Applications of Related Compounds

While research on 2',6'-Dihydroxy-4'-methoxyacetophenone itself is somewhat limited, studies

on structurally related chalcones and dihydrochalcones suggest a broader therapeutic potential

for this class of compounds.

Neuroprotective Effects: A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone,

has been investigated for its potential to improve cognitive impairment in models of

Alzheimer's disease.

Antileishmanial Activity: 2',6'-dihydroxy-4'-methoxychalcone, isolated from Piper aduncum,

has shown selective toxicity against Leishmania amazonensis, suggesting its potential as a

lead compound for new antileishmanial drugs.[4][5]
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These findings highlight the potential for 2',6'-Dihydroxy-4'-methoxyacetophenone and its

derivatives in various areas of drug discovery and development. Further research is warranted

to fully explore its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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